N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941884-21-5
VCID: VC6757246
InChI: InChI=1S/C24H23N3O3S2/c1-16-12-21-22(13-17(16)2)31-24(26-21)27(15-19-6-4-5-11-25-19)23(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3
SMILES: CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 941884-21-5

Cat. No.: VC6757246

Molecular Formula: C24H23N3O3S2

Molecular Weight: 465.59

* For research use only. Not for human or veterinary use.

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide - 941884-21-5

Specification

CAS No. 941884-21-5
Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
IUPAC Name N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C24H23N3O3S2/c1-16-12-21-22(13-17(16)2)31-24(26-21)27(15-19-6-4-5-11-25-19)23(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3
Standard InChI Key BSYDTXCJHPXYSI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C

Introduction

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that integrates various functional groups, making it notable for its potential applications in medicinal chemistry. This compound combines a benzo[d]thiazole moiety with a pyridine and a methylsulfonyl phenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Step 1: Formation of the benzo[d]thiazole core.

  • Step 2: Introduction of the methylsulfonyl phenyl group.

  • Step 3: Incorporation of the pyridin-2-ylmethyl moiety.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are typically employed to confirm the structure and purity.

Research and Development

Experimental studies would be required to elucidate specific biological targets and quantify binding affinities through techniques like surface plasmon resonance or isothermal titration calorimetry. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors, but detailed research findings are not currently available.

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